molecular formula C6H10N4O B13149973 6-(Propylamino)-1,3,5-triazin-2(1H)-one CAS No. 100646-69-3

6-(Propylamino)-1,3,5-triazin-2(1H)-one

Cat. No.: B13149973
CAS No.: 100646-69-3
M. Wt: 154.17 g/mol
InChI Key: RGIPONYHYMPCFC-UHFFFAOYSA-N
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Description

4-(Propylamino)-1,3,5-triazin-2(1H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of 4-(Propylamino)-1,3,5-triazin-2(1H)-one makes it a compound of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propylamino)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by propylamine groups.

Industrial Production Methods

In an industrial setting, the production of 4-(Propylamino)-1,3,5-triazin-2(1H)-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Propylamino)-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where the propylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

4-(Propylamino)-1,3,5-triazin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Propylamino)-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(propylamino)-1,3,5-triazine: Similar structure but with three propylamino groups.

    4-(Methylamino)-1,3,5-triazin-2(1H)-one: Similar structure but with a methylamino group instead of a propylamino group.

Uniqueness

4-(Propylamino)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylamino group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

100646-69-3

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

6-(propylamino)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H10N4O/c1-2-3-7-5-8-4-9-6(11)10-5/h4H,2-3H2,1H3,(H2,7,8,9,10,11)

InChI Key

RGIPONYHYMPCFC-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=NC(=O)N1

Origin of Product

United States

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